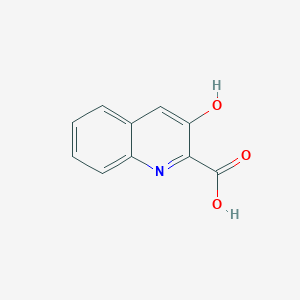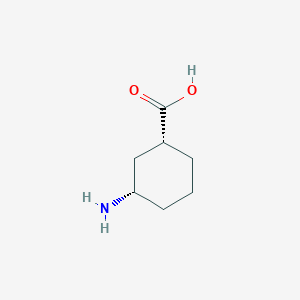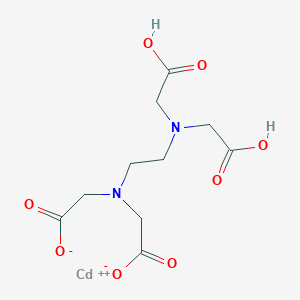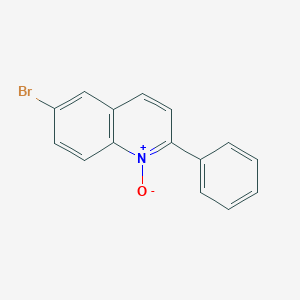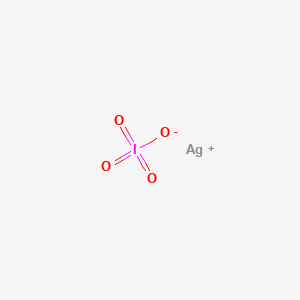
银高碘酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
利福布丁在科学研究中具有广泛的应用:
化学: 用作模型化合物来研究抗生素的作用机制和耐药性。
生物学: 研究其对细菌 RNA 聚合酶的影响及其在抑制细菌生长中的作用。
医学: 用于临床试验治疗各种分枝杆菌感染,包括 MAC 和结核病。
作用机制
利福布丁通过抑制敏感细菌中依赖 DNA 的 RNA 聚合酶发挥作用。 这种抑制阻止了细菌 DNA 转录成 RNA,导致细菌蛋白质合成受到抑制,最终导致细胞死亡 . 利福布丁专门针对细菌 RNA 聚合酶,而不影响哺乳动物酶,使其成为有效的抗菌剂 .
类似化合物:
利福平: 另一种利福霉素衍生物,用于治疗结核病和其他分枝杆菌感染。
利福喷丁: 利福霉素衍生物,具有更长的半衰期,用于治疗结核病。
比较:
准备方法
合成路线和反应条件: 利福布丁是利福霉素 S 的半合成衍生物。 合成过程涉及多个步骤,包括对利福霉素 S 分子进行修饰,以引入特定功能基团来增强其抗菌活性 . 合成的关键步骤包括:
羟基化: 引入羟基以增加溶解度。
甲基化: 添加甲基以增强稳定性。
螺缩酮形成: 形成螺缩酮环以提高与细菌 RNA 聚合酶的结合亲和力。
工业生产方法: 利福布丁的工业生产涉及利福霉素生产菌的大规模发酵,然后提取和纯化利福霉素 S。 然后在受控条件下一系列化学反应中进行半合成修饰,以生产利福布丁 .
反应类型:
氧化: 利福布丁可以发生氧化反应,导致形成各种代谢产物。
还原: 还原反应可以修饰利福布丁分子上的官能团。
取代: 取代反应可以在分子上的特定位置发生,改变其抗菌性质。
常见试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤素,亲核试剂。
主要产物:
氧化产物: 羟基化衍生物。
还原产物: 母体化合物的还原形式。
取代产物: 卤代或亲核试剂取代的衍生物.
相似化合物的比较
Rifampin: Another rifamycin derivative used to treat tuberculosis and other mycobacterial infections.
Rifapentine: A rifamycin derivative with a longer half-life, used in the treatment of tuberculosis.
Comparison:
属性
IUPAC Name |
silver;periodate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.HIO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUKKEHXERVSKS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)(=O)=O.[Ag+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgIO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546741 |
Source


|
| Record name | Silver(1+) periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.770 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15606-77-6 |
Source


|
| Record name | Silver(1+) periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of silver(1+) periodate in analytical chemistry?
A1: Silver(1+) periodate can be utilized for the colorimetric determination of trace amounts of manganese in caustic soda []. This application highlights the compound's utility in analytical chemistry for detecting and quantifying specific analytes.
Q2: How is the application of silver(1+) periodate described in these research papers different from its potential use as a pharmaceutical compound?
A2: The provided research articles focus on the chemical properties and applications of silver(1+) periodate in analytical chemistry and inorganic synthesis [, ]. They do not explore its potential as a pharmaceutical compound. Therefore, questions related to pharmacokinetics, pharmacodynamics, toxicology, drug delivery, or other pharmaceutical-related aspects are not addressed in these studies and cannot be answered based on the provided information.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
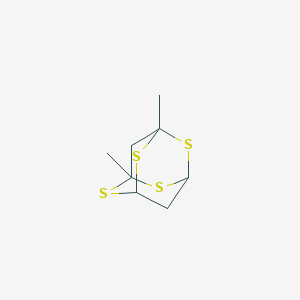
![5,7-Dimethyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)
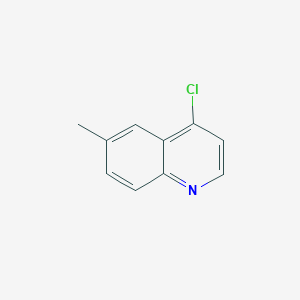

![11-methylbenzo[c]acridine-7-carbaldehyde](/img/structure/B97878.png)

